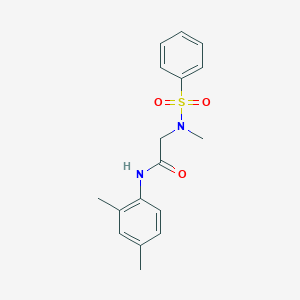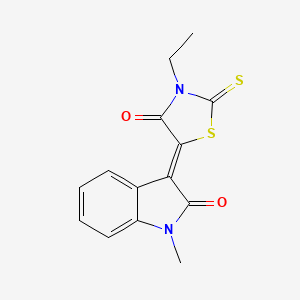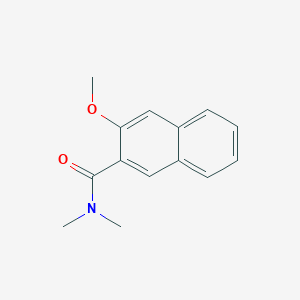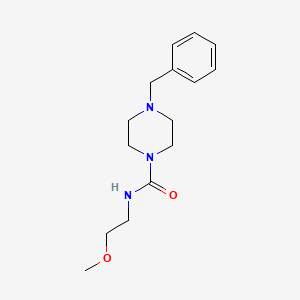
4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves the reaction of piperazine with different benzyl and methoxyethyl moieties under controlled conditions. For example, derivatives like N,N'-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine have been synthesized through reactions involving 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution, highlighting a general approach to synthesizing piperazine-based compounds with varied substituents (Xu et al., 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide, is often characterized by X-ray crystallography. This technique has revealed detailed structural attributes such as crystal systems, space groups, and molecular conformations. For instance, the crystal structure of N,N'-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine displayed a monoclinic system with specific geometric parameters, providing insights into the molecular arrangement and potential interaction sites (Xu et al., 2012).
Applications De Recherche Scientifique
Molecular Selectivity and Receptor Binding
Research on analogs of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide, such as studies on the serotonin antagonist NAN-190, highlights efforts to achieve improved selectivity for serotonin receptors over alpha 1-adrenergic receptors. Modifications to the compound's structure aimed to retain affinity for 5-HT1A receptors while reducing off-target effects, leading to compounds with high affinity and selectivity, suggesting potential applications in designing more targeted therapeutic agents (Raghupathi et al., 1991).
Novel Therapeutic Agents
Derivatives of the compound have been explored for their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2, with notable analgesic and anti-inflammatory activities. This suggests potential applications in developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Neuropharmacology and CNS Agents
In the context of central nervous system (CNS) agents, research has been conducted on the structure-affinity relationship of derivatives acting as potent and selective ligands for dopamine D(3) receptors. Such studies are fundamental in developing drugs targeting specific subtypes of dopamine receptors, which can have applications in treating disorders like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).
Diagnostic Imaging
Compounds structurally related to 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide have been utilized in developing imaging agents for positron emission tomography (PET) and other diagnostic imaging techniques. For example, a selective serotonin 1A receptor imaging probe used in PET studies provided insights into receptor densities in Alzheimer's disease, showcasing the potential of these compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
Propriétés
IUPAC Name |
4-benzyl-N-(2-methoxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-12-7-16-15(19)18-10-8-17(9-11-18)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCZAAGUCMGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxyethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)
![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
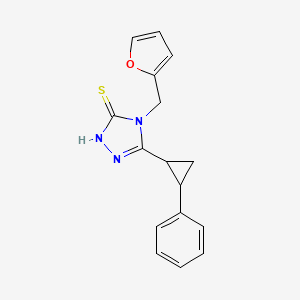
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)
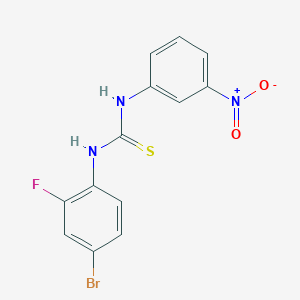
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
